3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1020947-39-0
VCID: VC3037252
InChI: InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13)
SMILES: COCCOC1=NC(=C(C=C1)Cl)C(=O)O
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63 g/mol

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid

CAS No.: 1020947-39-0

Cat. No.: VC3037252

Molecular Formula: C9H10ClNO4

Molecular Weight: 231.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid - 1020947-39-0

Specification

CAS No. 1020947-39-0
Molecular Formula C9H10ClNO4
Molecular Weight 231.63 g/mol
IUPAC Name 3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13)
Standard InChI Key XKSKBOMICRYVJQ-UHFFFAOYSA-N
SMILES COCCOC1=NC(=C(C=C1)Cl)C(=O)O
Canonical SMILES COCCOC1=NC(=C(C=C1)Cl)C(=O)O

Introduction

Physical and Chemical Properties

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with distinctive physical and chemical properties that define its behavior in various chemical reactions and applications.

Basic Identification

The compound is identified by several key parameters that facilitate its recognition and classification in chemical databases and research contexts.

PropertyValue
CAS Number1020947-39-0
IUPAC Name3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Molecular FormulaC9H10ClNO4
Molecular Weight231.63 g/mol
InChI KeyXKSKBOMICRYVJQ-UHFFFAOYSA-N
MDL NumberMFCD11147622

The compound consists of a pyridine ring with multiple functional groups attached: a chlorine atom at position 3, a 2-methoxyethoxy group at position 6, and a carboxylic acid group at position 2 . This unique arrangement of functional groups contributes to its chemical properties and reactivity patterns.

Structural Features

The structure of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid consists of a pyridine core with three key functional groups:

  • A carboxylic acid group (-COOH) at position 2, which can participate in hydrogen bonding and acid-base reactions

  • A chlorine atom at position 3, which affects the electronic distribution and reactivity of the pyridine ring

  • A 2-methoxyethoxy group (-OCH2CH2OCH3) at position 6, which enhances the compound's solubility in various solvents

The SMILES notation for the compound is O=C(C1=NC(OCCOC)=CC=C1Cl)O, which provides a linear representation of its molecular structure .

Chemical Reactivity

The chemical reactivity of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is influenced by its functional groups and structural features.

Carboxylic Acid Group Reactivity

The carboxylic acid functional group at position 2 of the pyridine ring can participate in various reactions:

  • Acid-base reactions to form salts

  • Esterification reactions to form esters

  • Amidation reactions to form amides

  • Reduction reactions to form alcohols

These reactions are crucial for the compound's utility in chemical synthesis and biological applications.

Pyridine Ring Reactivity

The pyridine ring, especially with the chlorine substituent at position 3, can undergo nucleophilic aromatic substitution reactions. The chlorine atom serves as a good leaving group in these reactions, allowing for further functionalization of the molecule. This reactivity is valuable for creating derivative compounds with potentially enhanced or specialized functions.

Methoxyethoxy Group Interactions

Applications in Chemical Research

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid has several applications in chemical research and development, particularly in the fields of pharmaceutical and agrochemical research.

As a Building Block in Organic Synthesis

Due to its functional group arrangement, 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. The presence of the carboxylic acid group, chlorine atom, and methoxyethoxy group provides multiple sites for chemical modifications and derivatization.

Agrochemical Applications

Fluorinated and chlorinated pyridine derivatives have found extensive use in the agrochemical industry . These compounds serve as intermediates in the synthesis of pesticides, herbicides, and other agricultural chemicals. The specific arrangement of functional groups in 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid may confer properties that are valuable for agrochemical applications.

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)
GHS PictogramGHS07
Signal WordWarning

The compound is associated with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Comparison with Related Compounds

Understanding the relationship between 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid and structurally similar compounds provides insights into its unique properties and potential applications.

Structural Analogues

Several compounds share structural similarities with 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid, including:

CompoundCAS NumberStructural Difference
3-(2-Methoxyethoxy)pyridine-2-carboxylic acid1248603-44-2Lacks chlorine at position 3
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid247582-56-5Different arrangement of functional groups
6-Chloro-3-methoxy-pyridine-2-carboxylic acid methyl esterNot specifiedContains methyl ester instead of carboxylic acid
3-Chloro-2-methoxypyridine13472-84-9Lacks carboxylic acid and has methoxy instead of methoxyethoxy

These structural variations influence the compounds' physical properties, chemical reactivity, and potential applications .

Structure-Property Relationships

The presence of specific functional groups and their positions on the pyridine ring significantly affect the properties of these compounds:

  • The carboxylic acid group contributes to acidity and hydrogen bonding capabilities

  • The chlorine substituent affects the electronic distribution in the pyridine ring and influences reactivity patterns

  • The methoxyethoxy group enhances solubility and can modulate the compound's interaction with biological targets

Understanding these structure-property relationships is crucial for predicting the behavior of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid in various applications and for designing derivatives with enhanced properties.

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